![molecular formula C11H12N2O3 B587080 5-Hydroxy L-Tryptophan-d4 (Major) CAS No. 1246818-91-6](/img/structure/B587080.png)
5-Hydroxy L-Tryptophan-d4 (Major)
Overview
Description
5-Hydroxy L-Tryptophan-d4 (Major) is a stable isotope labelled metabolite of Tryptophan . It has a molecular formula of C11H8D4N2O3 and a molecular weight of 224.25 . It is a chemical precursor used to produce serotonin , which is mainly used as an antidepressant, appetite suppressant, and sleep aid .
Synthesis Analysis
5-Hydroxytryptophan (5-HTP) is derived from tryptophan (trp), and the hydrogen atoms at the 5′-position on the benzene ring of trp are replaced by hydroxyl groups . The activity of Tryptophan Hydroxylase (TPH), the supply of L-trp, and the synthesis and regeneration of BH4 are three key factors that restrict 5-HTP synthesis .Molecular Structure Analysis
The molecular structure of 5-Hydroxy L-Tryptophan-d4 (Major) is represented by the molecular formula C11H8D4N2O3 . It is a stable isotope labelled metabolite of Tryptophan .Chemical Reactions Analysis
5-HTP is a chemical byproduct of the protein building block L-tryptophan . It is produced commercially from the seeds of an African plant known as Griffonia simplicifolia . 5-HTP works in the brain and central nervous system by increasing the production of the chemical serotonin .Physical And Chemical Properties Analysis
5-Hydroxy L-Tryptophan-d4 (Major) has a molecular weight of 224.25 . The standard state properties are given at 25 °C [77 °F], 100 kPa .Scientific Research Applications
Analytical Applications in Disease Diagnosis
5-Hydroxy L-Tryptophan-d4 is utilized in analytical methods for diagnosing various diseases. For instance, its metabolism through pathways like kynurenine and 5-hydroxytryptamine is linked to neurological diseases and cancer. Analytical techniques like LC-MS/MS use 5-Hydroxy L-Tryptophan-d4 as a surrogate analyte to quantify endogenous molecules in biological samples, aiding in disease diagnosis (Cong et al., 2020).
Biotechnological Synthesis
5-Hydroxy L-Tryptophan-d4 plays a role in the enhanced synthesis of 5-Hydroxy-L-tryptophan, a therapeutic compound. A novel cofactor regeneration process using modified enzymes has been developed to increase its synthesis efficiency, indicating its potential in biotechnological applications (Hara & Kino, 2013).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-3-(2,4,6,7-tetradeuterio-5-hydroxy-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1/i1D,2D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCYZAJDBXYCGN-RUTJMMHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1NC(=C2C[C@@H](C(=O)O)N)[2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857852 | |
Record name | 5-Hydroxy-L-(2,4,6,7-~2~H_4_)tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy L-Tryptophan-d4 (Major) | |
CAS RN |
1246818-91-6 | |
Record name | 5-Hydroxy-L-(2,4,6,7-~2~H_4_)tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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